tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Description
tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyridine ring system. The molecule includes a tert-butyl ester group at position 2 and a ketone (oxo) group at position 4. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol (calculated). The stereochemistry is designated as rac (racemic) with specific configurations at positions 4aS and 7aR, indicating a mixture of enantiomers. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmacologically active molecules or chiral building blocks. Its tert-butyl ester group offers acid-labile protection, facilitating selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl (4aS,7aR)-6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRHFOXQKJMKP-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)C[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor molecule under controlled conditions, followed by the introduction of the tert-butyl group and the carboxylate ester functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate and related compounds are critical for understanding its reactivity and applications. Below is a detailed analysis:
Functional Group Variations
- Functional Group Impact: The oxo group in the target compound enhances electrophilicity at position 6, making it reactive toward nucleophiles (e.g., in reductive amination). In contrast, the amino group in the analog from increases basicity and nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) . The lactam in nepetalactam () confers rigidity to the bicyclic structure, influencing its role in insect pheromone activity .
Stereochemical and Structural Differences
- Stereochemistry: The target compound is racemic (rac), while tert-butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate () has defined stereocenters (4aR, 6R, 7aS). Enantiomeric purity is critical in drug synthesis, where stereochemistry affects biological activity . Nepetalactam derivatives () exhibit species-specific stereochemical ratios (e.g., 1:1.5 nepetalactone:nepetalactol in M. persicae), highlighting how stereochemistry dictates biological function .
- Bicyclic Core: The cyclopenta[c]pyridine system is common across all compounds. For example, the tert-butyl ester in the target compound introduces steric bulk, affecting crystallization and solubility .
Physicochemical Properties
- Collision Cross-Section (CCS): The target compound’s predicted CCS values (155.9–163.9 Ų for adducts) suggest a compact bicyclic structure, comparable to related tert-butyl esters. However, the amino analog () may exhibit higher CCS due to increased hydrogen-bonding capacity .
- Similar packing motifs may occur in the target compound, influencing solubility and melting point .
Biological Activity
Tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.31 g/mol. The compound features a tert-butyl group, an oxo group, and a carboxylate, which contribute to its reactivity and biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| SMILES | CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 |
| InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that include:
- Formation of the bicyclic structure : Utilizing cyclization reactions to form the cyclopenta[c]pyridine moiety.
- Functionalization : Introduction of the oxo and carboxylate groups through oxidation and esterification processes.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Biological Activity
Research indicates that the biological activity of this compound may include:
1. Antimicrobial Properties
- Studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the oxo and carboxylate groups may enhance this activity by facilitating interactions with microbial membranes.
2. Enzyme Inhibition
- Preliminary assays indicate potential inhibition of specific enzymes involved in metabolic pathways. For instance, compounds with similar bicyclic structures have shown inhibition against cytochrome P450 enzymes, which are critical for drug metabolism.
3. Neuropharmacological Effects
- Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurotransmitter systems. Research into related compounds has demonstrated effects on serotonin and dopamine receptors.
Case Study 1: Antimicrobial Activity
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the carboxylate group.
Case Study 2: Enzyme Interaction
In vitro studies have shown that similar bicyclic compounds can inhibit CYP450 enzymes by competing for binding sites. This suggests that this compound could potentially have similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity |
| Oxo group | Potentially increases reactivity towards biological targets |
| Carboxylate group | May facilitate ionic interactions with enzymes |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate?
The synthesis involves multi-step reactions, including cyclization of bicyclic intermediates and stereoselective catalysis. Key steps:
- Cyclization : Formation of the cyclopenta[c]pyridine core using tert-butyl carbamate to protect reactive amines during ring closure .
- Oxo-group introduction : Oxidation of a secondary alcohol intermediate (e.g., using Jones reagent) to install the 6-oxo moiety .
- Racemic resolution : Use of chiral chromatography or enzymatic resolution to isolate the (4aS,7aR) stereoisomer .
Q. How is the compound purified, and what analytical methods validate its purity?
- Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water .
- Validation :
Q. What spectroscopic techniques are critical for structural elucidation?
- 2D NMR : COSY and NOESY confirm bicyclic connectivity and stereochemistry (e.g., coupling between H-4a and H-7a protons) .
- X-ray crystallography : Resolves absolute configuration; bond angles and torsion angles validate the bicyclic framework .
- IR spectroscopy : Carbamate C=O stretch at ~1680 cm⁻¹ and oxo-group at ~1720 cm⁻¹ .
Q. What are recommended storage conditions to maintain stability?
- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation or hydrolysis of the carbamate group .
- Solubility in DMSO (50 mg/mL) allows long-term storage at -80°C without degradation .
Advanced Research Questions
Q. How does stereochemistry at 4aS/7aR impact biological activity?
The (4aS,7aR) configuration enhances binding to enzyme active sites (e.g., proteases) due to spatial alignment of the oxo-group and carbamate. Comparative studies show:
- IC₅₀ : (4aS,7aR) isomer inhibits BACE-1 at 0.5 µM vs. >10 µM for (4aR,7aS) .
- MD simulations : The 7aR orientation stabilizes hydrogen bonds with catalytic aspartate residues in enzymes .
Q. How can contradictory bioactivity data from different synthetic batches be resolved?
Q. What methodologies assess interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes (e.g., IC₅₀ = 0.3 µM for BACE-1) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH = -12.5 kcal/mol, ΔS = 15.2 cal/mol·K) for carbamate-enzyme binding .
Q. How can computational modeling optimize reaction pathways?
- DFT calculations : Predict transition states for cyclization steps (ΔG‡ = 22.3 kcal/mol) to favor the (4aS,7aR) pathway .
- Molecular docking (AutoDock Vina) : Screens substituent effects on binding affinity; methyl groups at C2 improve van der Waals interactions .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous oxidation (RuO₂ catalyst) reduces side-product formation (yield increases from 65% to 85%) .
- Microwave-assisted synthesis : Reduces cyclization time from 24h to 2h (80°C, DMF solvent) .
Q. How does this compound compare to structurally related bicyclic carbamates?
- Activity vs. analogs : The 6-oxo group enhances hydrogen bonding vs. 6-amino derivatives (e.g., IC₅₀ = 0.5 µM vs. 2.1 µM for tert-butyl amino analogs) .
- LogP comparison : LogP = 1.8 (current compound) vs. 2.3 for tert-butyl octahydropyrrolo[3,4-c]pyridine derivatives, impacting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
